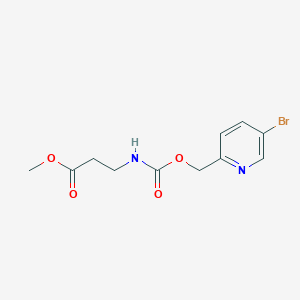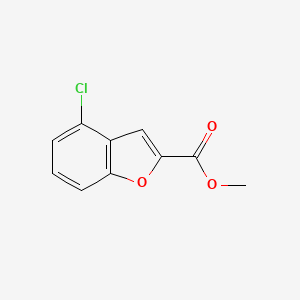
Clorhidrato de (2-Fenil-2H-1,2,3-Triazol-4-Il)Metanamina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Aplicaciones Antimicrobianas
El grupo 1,2,3-triazol, que es parte de este compuesto, ha sido ampliamente estudiado por sus prometedoras propiedades antimicrobianas . Esto convierte a "Clorhidrato de (2-Fenil-2H-1,2,3-Triazol-4-Il)Metanamina" en un candidato potencial para el desarrollo de nuevos fármacos antimicrobianos.
Aplicaciones Anticancerígenas
La investigación ha demostrado que los compuestos que contienen el grupo 1,2,3-triazol tienen propiedades anticancerígenas potenciales . Por lo tanto, "this compound" podría explorarse para su posible uso en el tratamiento del cáncer.
Aplicaciones Antiprotozoarias
El grupo 1,2,3-triazol también se ha asociado con actividad antiprotozoaria . Esto sugiere que "this compound" podría utilizarse en el tratamiento de enfermedades causadas por parásitos protozoarios.
Aplicaciones Industriales
Los compuestos que contienen el grupo 1,2,3-triazol se utilizan ampliamente en aplicaciones industriales como tintes, materiales fotográficos, fotoestabilizadores, agroquímicos e inhibidores de la corrosión . Esto sugiere que "this compound" podría tener aplicaciones industriales potenciales.
Orientación del Receptor NOP
El receptor NOP es un objetivo biológico importante para una serie de aplicaciones terapéuticas potenciales . Los compuestos que contienen el grupo 1,2,3-triazol, como "this compound", podrían potencialmente interactuar con el receptor NOP, lo que llevaría a diversos efectos terapéuticos.
Potencial Anti-VIH
El grupo 1,2,3-triazol se ha asociado con el potencial anti-VIH . Esto sugiere que "this compound" podría explorarse para su posible uso en el tratamiento del VIH.
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride may also interact with various biological targets.
Mode of Action
It’s known that triazole derivatives can act as hydrogen bond acceptors and donors, simultaneously , thereby offering various types of binding to the target enzyme. This suggests that (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride may interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that similar compounds can influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride may also affect multiple biochemical pathways and have downstream effects on various biological processes.
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride may also have diverse molecular and cellular effects.
Action Environment
It’s known that the stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules . This suggests that the action of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride may also be influenced by environmental factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride in lab experiments is its unique properties and effects. It can be used as a building block for the synthesis of other compounds, and it has been shown to have potential applications in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can cause harm to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are many future directions for the use of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride in scientific research. Some of these directions include the development of new drugs for the treatment of various diseases, the synthesis of new fluorescent probes for imaging, and the development of new inhibitors of certain enzymes and proteins. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been used in scientific research studies for its unique properties and effects, and it has shown potential for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Análisis Bioquímico
Biochemical Properties
(2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to specific sites on enzymes and proteins, thereby modulating their activity. For instance, it has been shown to interact with oxidoreductase enzymes, influencing their catalytic activity . Additionally, (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride can form complexes with metal ions, which can further affect biochemical pathways .
Cellular Effects
The effects of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, affecting its efficacy . Long-term studies have indicated that continuous exposure to this compound can result in sustained changes in cellular functions, such as altered metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with significant biochemical and cellular changes observed . At higher doses, toxic effects such as liver and kidney damage have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .
Metabolic Pathways
(2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing overall metabolic activity .
Transport and Distribution
The transport and distribution of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical reactions .
Subcellular Localization
The subcellular localization of (2-Phenyl-2H-1,2,3-Triazol-4-Yl)Methanamine Hydrochloride is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
(2-phenyltriazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9;/h1-5,7H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBJYAAJMLOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)

![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)
![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)

![6-Chloro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B1469555.png)
![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)
![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)



